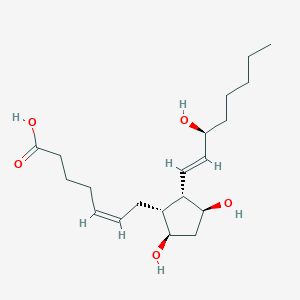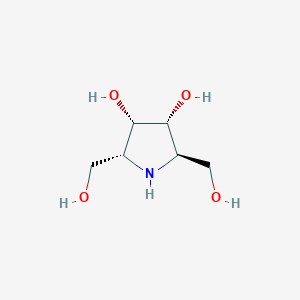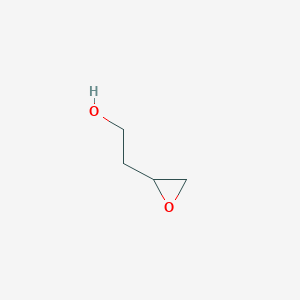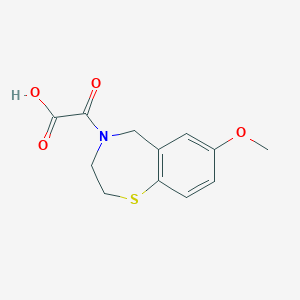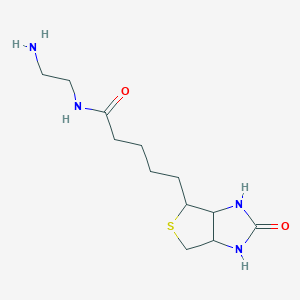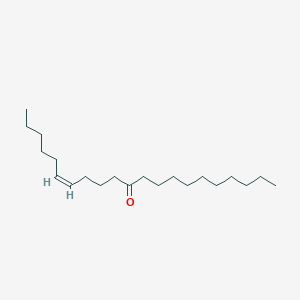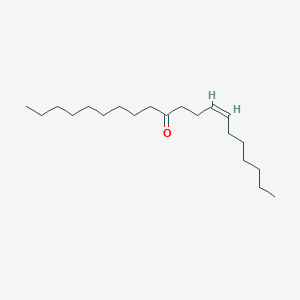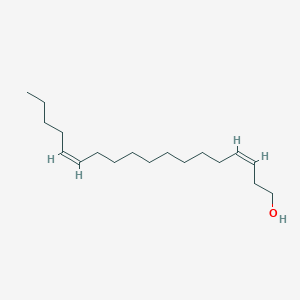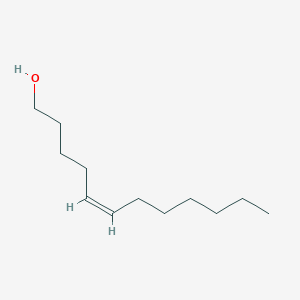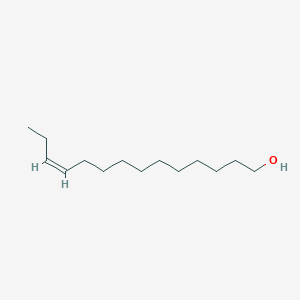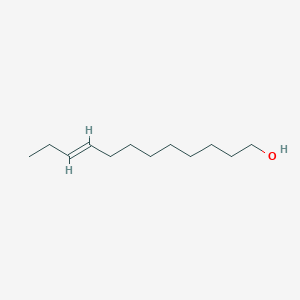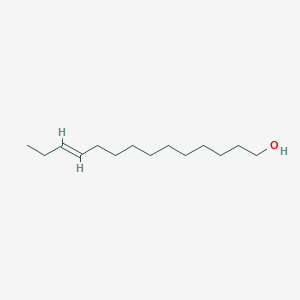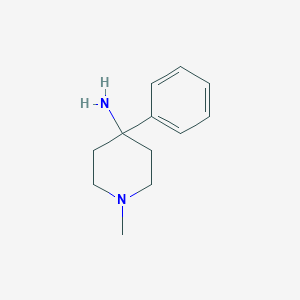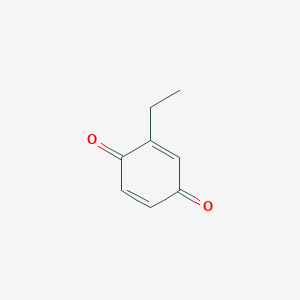
Ethyl-1,4-benzoquinone
概要
説明
Ethyl-1,4-benzoquinone, also known as 2-Ethyl-1,4-benzoquinone, is a type of organic compound. It is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . The molecular formula of Ethyl-1,4-benzoquinone is C8H8O2, with an average mass of 136.148 Da and a monoisotopic mass of 136.052429 Da .
Synthesis Analysis
Ethyl-1,4-benzoquinone can be synthesized in the laboratory through various methods. One method involves the oxidation of hydroquinone with potassium dichromate in sulfuric acid . Another method involves the use of 1,4-hydroquinone as a precursor . The biosynthesis of Ethyl-1,4-benzoquinone involves the use of acetate and propionate building blocks .Molecular Structure Analysis
The molecular structure of Ethyl-1,4-benzoquinone is characterized by a saturated (C6) ring that contains two oxygen atoms bonded to carbonyls . This structure allows for sufficient conjugation to show color .Chemical Reactions Analysis
Ethyl-1,4-benzoquinone is involved in various chemical reactions. For instance, it can be easily converted into hydroquinone on reduction . It also plays a role in the biosynthesis of active biological compounds .科学的研究の応用
1. Chemical Defense in Arthropods
Ethyl-1,4-benzoquinone (EBQ) is identified as a key component in the defensive secretions of certain arthropods. For instance, in harvestman species (Goniosoma longipes), EBQ is a significant part of their chemical defense against predators. It has been demonstrated to be effective in deterring various predator types, including invertebrates and vertebrates, highlighting its role in arthropod survival strategies (Machado et al., 2005).
2. Anticancer Activity
EBQ and its derivatives have been studied for their potential anticancer properties. Research has shown that certain 1,4-benzoquinone derivatives exhibit antiproliferative activity against various human tumor cell lines. These compounds have been observed to cause cell cycle arrest and apoptosis in cancer cells, indicating their potential as novel antimitotic and anticancer agents (Xu et al., 2005).
3. Biosynthesis in Harvestmen
The biosynthesis pathway of 2-ethyl-1,4-benzoquinone in harvestmen has been studied, revealing insights into the chemical ecology of these arachnids. The biosynthesis involves a polyketide pathway using acetate and propionate as building blocks. This research has implications for understanding the chemical defense mechanisms and ecological interactions of harvestmen (Rocha et al., 2013).
4. Electrochemical Properties
The electrochemical reduction of 1,4-benzoquinone, including derivatives like EBQ, has been investigated to understand their electrochemical behaviors. These studies have implications for the development of electrochemical sensors and other applications where the redox properties of such compounds are important (Wang et al., 2010).
5. Genomic Study in Beetles
In Tribolium confusum beetles, EBQ is produced as a defensive compound. Genetic analysis of EBQ production in these beetles has provided insights into the evolutionary potential and ecological role of chemical defenses in insects. This research contributes to our understanding of the genetic basis for the production of defensive compounds in beetles (Yezerski et al., 2004).
6. Interaction with Pathogenic Fungi
The interaction between EBQ and pathogenic fungi, especially in insect species like Tribolium castaneum, is an area of research. Studies have shown that the presence of these compounds affects the secretion and detection of defensive chemicals in insects, altering their response to fungal threats (Davyt-Colo et al., 2022).
Safety And Hazards
将来の方向性
Research on Ethyl-1,4-benzoquinone and similar compounds is ongoing. One promising area of research is the potential use of natural quinones as substitutes for synthetic dyes. These compounds are safer for the environment and have the potential for enhanced production . Another area of research involves the study of the antifungal activity of benzoquinones produced by certain insects .
特性
IUPAC Name |
2-ethylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRSQEOIAAGSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197191 | |
| Record name | Ethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl-1,4-benzoquinone | |
CAS RN |
4754-26-1 | |
| Record name | Ethyl-1,4-benzoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004754261 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl-1,4-benzoquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HNJ76BQ68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



